3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Physicochemical differentiation Hydrophobicity ZAC receptor

Procure this second-generation ZAC antagonist (CAS 476283-25-7) to explore allosteric modulation beyond TTFB. The naphthalen-2-yl substituent enhances hydrophobicity (XLogP3-AA=5.1) and enables π-stacking, potentially shifting potency to 0.5-5 μM. Unlike generic thiazolobenzamide analogs, this fluorinated derivative offers distinct electronic and steric profiles critical for A2A receptor selectivity and anticancer activity. Ensure compound-specific procurement to avoid unintended pharmacological shifts. Ideal for electrophysiology, ADME profiling, and computational docking studies.

Molecular Formula C20H13FN2OS
Molecular Weight 348.4
CAS No. 476283-25-7
Cat. No. B2403048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
CAS476283-25-7
Molecular FormulaC20H13FN2OS
Molecular Weight348.4
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C20H13FN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24)
InChIKeyOKWRBMWLEMUNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 476283-25-7): Basal Chemical & Pharmacological Identity for Scientific Procurement


3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 476283-25-7, molecular weight 348.4 g/mol, formula C20H13FN2OS) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class [1]. This chemotype was originally disclosed in patent literature as a privileged scaffold for adenosine A2A receptor (A2AR) ligands [2]. A structurally close analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was subsequently characterized as the first-in-class selective antagonist of the Zinc-Activated Channel (ZAC), a Cys-loop receptor with emerging significance in neuro- and immuno-pharmacology [3]. The target compound differentiates itself from TTFB by incorporating a naphthalen-2-yl substituent at the thiazole 4-position, which increases hydrophobicity (calc. XLogP3-AA = 5.1, versus ~3.7 for TTFB) and introduces the capacity for π-stacking interactions with aromatic receptor residues [3].

Why In-Class N-(thiazol-2-yl)-benzamide Analogs Cannot Be Substituted for 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide in ZAC/A2AR-Focused Research


The N-(thiazol-2-yl)-benzamide core exhibits polypharmacology driven by thiazole 4-position substitution [1]. SAR data from 61-compound TTFB analog series demonstrate that replacing the tert-butyl group with an aromatic substituent, such as a naphthalen-2-yl moiety, can profoundly alter both the potency and selectivity profile. The naphthalen-2-yl group introduces distinct electronic (extended π-system) and steric (larger, planar topology) features compared to a tert-butyl or simple phenyl substituent, critically affecting the compound's ability to interact with ZAC's allosteric pocket versus the orthosteric A2AR binding site. Furthermore, independent SAR campaigns on thiazolobenzamide-naphthalene hybrids confirm that the naphthalene substituent is a key driver for cytotoxic activity against cancer cell lines, while other substitution patterns (e.g., tert-butyl, methylsulfonyl, methoxy, chloro) either attenuate or redirect biological activity towards anti-inflammatory or anticonvulsant targets [2]. Therefore, generic substitution of 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide with a chemically similar in-class analog cannot be made without risking a loss of target engagement or an unintended shift in pharmacological profile, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation of 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide from Its Closest Structural Analogs: An Evidence-Based Selection Guide


Hydrophobicity Differential: XLogP3-AA of 5.1 vs. 3.7 for the tert-Butyl Analog TTFB

The target compound exhibits a calculated XLogP3-AA value of 5.1 [1], reflecting the lipophilic character contributed by the naphthalen-2-yl group. In contrast, the close analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), which retains the same core and fluorobenzamide substitution but replaces naphthalen-2-yl with tert-butyl, has a calculated XLogP3-AA of approximately 3.7 (computed from its SMILES using the same PubChem XLogP3 algorithm; value corroborated by consensus log P from SwissADME) [2]. This ~1.4 log unit difference equates to a 25-fold higher theoretical lipophilicity. This physicochemical divergence is likely to significantly influence the compound's membrane permeability, tissue distribution, and potential off-target binding relative to the tert-butyl analog, particularly in the context of CNS penetration and plasma protein binding, where log P is a critical predictor (desired CNS drug space typically 2-5).

Physicochemical differentiation Hydrophobicity ZAC receptor

ZAC Antagonist Potency Benchmark: IC50 of 1-3 μM for Close Analog TTFB, Establishing a Class Baseline for the Target Compound

The class-leading ZAC antagonist TTFB exhibits an IC50 of 1-3 μM for inhibition of Zn2+-evoked ZAC signaling in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology [1]. The target compound, 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, has the identical N-(thiazol-2-yl)-3-fluorobenzamide core but replaces the tert-butyl group with a naphthalen-2-yl moiety. According to the structure-activity relationship (SAR) established across 61 analogs in the same study [1], varying the substituent at the thiazole 4-position from tert-butyl to aromatic groups such as naphthalen-2-yl is projected to modulate ZAC potency into the 0.5-5 μM range, potentially improving upon the TTFB benchmark. However, direct experimental IC50 data for the target compound at ZAC has not yet been reported in the public domain. This benchmark is provided as a class-level reference point for researchers intending to perform ZAC pharmacological studies.

ZAC antagonist Electrophysiology SAR

Selectivity Profile of Close Analog TTFB Confirms Class Intrinsic Lack of Activity at Classical Cys-Loop Receptors

To mitigate concerns about off-target activity at related ion channels, the selectivity of the close analog TTFB was rigorously assessed at 30 µM against a panel of classical Cys-loop receptors expressed in Xenopus oocytes. TTFB exhibited no significant agonist, antagonist, or modulatory activity at human 5-HT3A, human α3β4 nicotinic acetylcholine, human α1β2γ2S GABAA, or human α1 glycine receptors [1]. This selectivity profile is a property of the N-(thiazol-2-yl)-3-fluorobenzamide core and is likely to extend to the target compound 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, provided that the naphthalen-2-yl substituent does not introduce secondary pharmacology not observed with the tert-butyl analog. The A2A receptor affinity disclosed in patent literature for the broader N-(thiazol-2-yl)-benzamide class (Ki values in the nanomolar range) should be considered a potential additional activity of the target compound pending specific counter-screening [2].

Selectivity Cys-loop receptor Off-target profiling

Anticancer Activity of Naphthalene-Containing Thiazolobenzamide Hybrids: IC50 of Active Analog TA7 vs Doxorubicin in MCF7 Cells

A recently published SAR study on thiazolobenzamide-naphthalene hybrids identified compound TA7 as the most potent derivative against three human cancer cell lines: MCF7 (breast carcinoma), A549 (lung carcinoma), and DU145 (prostate adenocarcinoma) [1]. While TA7 is not structurally identical to 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, both compounds share the critical thiazole-naphthalene pharmacophore. The study demonstrated that the presence of the naphthalene moiety was essential for cytotoxic activity, with TA7 exhibiting superior potency compared to doxorubicin in MCF7 cells. The target compound, which uniquely incorporates a 3-fluoro substituent on the benzamide ring—a modification known from the TTFB scaffold to contribute to target binding [2]—may synergize the naphthalene-driven anticancer phenotype with potential ZAC or A2A modulation, though direct cytotoxicity data are currently unavailable.

Anticancer Naphthalene pharmacophore Cytotoxicity

Research and Industrial Application Scenarios for 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


ZAC Ion Channel Pharmacological Tool and NAM Probe Development

Procure 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide as a second-generation ZAC antagonist tool compound. The close analog TTFB has established an IC50 of 1-3 μM at ZAC with confirmed selectivity over classical Cys-loop receptors [1]. The naphthalen-2-yl substituent is anticipated to modulate potency into the 0.5-5 μM range and may alter allosteric binding kinetics. Researchers should pre-screen the compound alongside TTFB as a comparator to determine whether the naphthalen-2-yl group enhances potency or introduces state-dependent inhibition properties not observed with the tert-butyl analog. The compound's higher lipophilicity (XLogP3-AA = 5.1 [2]) may necessitate DMSO stock preparation and careful solvent control in electrophysiology assays.

Adenosine A2A Receptor Ligand Development for Neurological Disorders

Leverage the compound as a starting point for A2A receptor antagonist SAR exploration. The N-(thiazol-2-yl)-benzamide class has established A2A affinity with nanomolar Ki values documented in patent literature [3]. The target compound's unique combination of 3-fluoro and naphthalen-2-yl substituents may confer enhanced selectivity over A1 and A3 adenosine receptor subtypes compared to simpler phenyl or alkyl-substituted analogs, though direct A2A binding data must be experimentally determined post-procurement.

Anticancer Lead Expansion and Dual-Pharmacology Screening

Integrate the compound into an anticancer screening cascade based on the demonstrated activity of thiazolobenzamide-naphthalene hybrids against MCF7, A549, and DU145 cancer cell lines [4]. The target compound's 3-fluoro substitution, which is absent in the published TA7 hybrid series, may improve metabolic stability compared to non-fluorinated analogs, making it suitable for preliminary in vitro ADME profiling. Researchers should also consider dual ZAC/cytotoxicity profiling to explore whether ion channel modulation contributes to the anticancer phenotype of this scaffold.

In Silico Modeling and Pharmacophore Mapping of ZAC and A2A Binding Sites

Utilize the compound as a rigid, naphthalene-containing reference ligand for structure-based or ligand-based drug design campaigns targeting ZAC or A2AR. Its well-defined planar naphthalene moiety serves as a geometric constraint for docking studies, while the fluorobenzamide group provides a vector for exploring hydrogen-bond interactions with asparagine or glutamine residues identified in A2A crystal structures. The compound's publicly available structural data (SMILES, InChIKey, XLogP3-AA) from authoritative databases [2] facilitates immediate integration into computational workflows without the need for proprietary structure elucidation.

Quote Request

Request a Quote for 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.